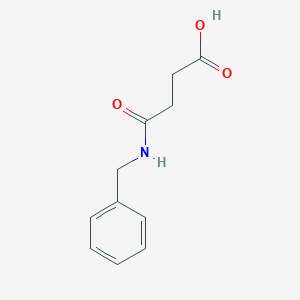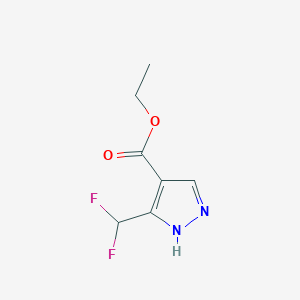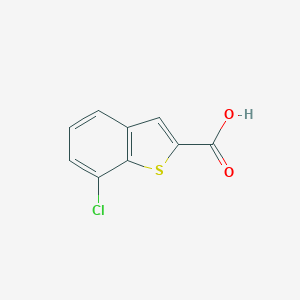
2-Fluoro-5-phenylbenzoic acid
描述
2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of 2-Fluoro-5-phenylbenzoic acid can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-5-phenylbenzoic acid are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-phenylbenzoic acid has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .科学研究应用
High-Performance Liquid Chromatography (HPLC)
2-Fluoro-5-phenylbenzoic acid: can be utilized in analytical chemistry as a standard or reference compound in HPLC methods. Its distinct UV absorption properties make it suitable for UV detection, which is a common detection method in HPLC .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its carboxylic acid group is reactive and can be used to form esters, amides, and other derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
Nanotechnology
In the realm of nanotechnology, 2-Fluoro-5-phenylbenzoic acid could be employed to modify the surface properties of nanoparticles. This modification can enhance the solubility, dispersion, or reactivity of nanoparticles, which is essential for creating functional nanomaterials .
Biomedical Research
The compound has potential applications in biomedical research, particularly in the development of fluorescent probes. These probes can be used for imaging or as sensors to detect biological molecules or cellular processes .
Environmental Science
2-Fluoro-5-phenylbenzoic acid: may be used in environmental science to study the degradation of similar organic compounds. Understanding its breakdown can help in assessing the environmental impact and designing better degradation pathways for pollutants .
Drug Development
As a fluorinated aromatic compound, it can be used in the design of new drugs. Fluorine atoms can significantly alter the biological activity of molecules, making them more lipophilic and potentially improving their pharmacokinetic properties .
Materials Science
In materials science, 2-Fluoro-5-phenylbenzoic acid can be applied in the synthesis of polymers or co-polymers. Its phenyl ring provides a rigid structure that can contribute to the thermal stability and mechanical strength of the material .
Analytical Chemistry
This compound can be used in the development of new analytical methods. Its unique structure allows it to serve as a calibration standard or a reagent in various chemical analyses, including spectroscopy and mass spectrometry .
安全和危害
未来方向
The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for 2-Fluoro-5-phenylbenzoic acid .
属性
IUPAC Name |
2-fluoro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDZTEBMHMCYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471734 | |
| Record name | 2-fluoro-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-phenylbenzoic acid | |
CAS RN |
146328-84-9 | |
| Record name | 2-fluoro-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


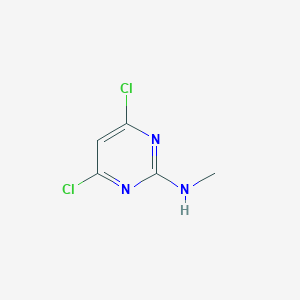
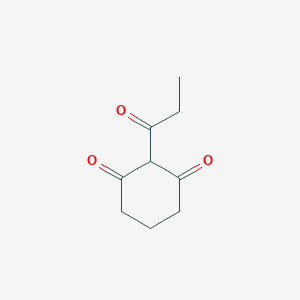

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)
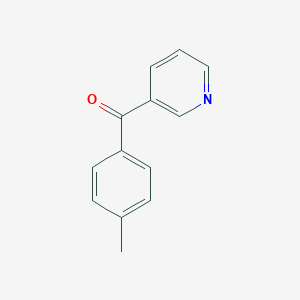
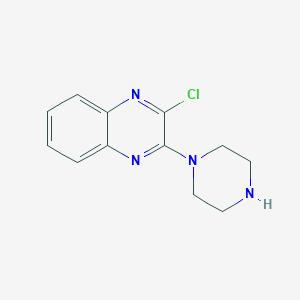
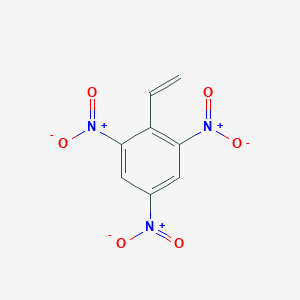

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
